3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(1-methylpiperidin-3-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16;/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOVHZPJZHPMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride typically involves the reaction of 3-(1-Methylpiperidin-3-yl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
- Dissolving 3-(1-Methylpiperidin-3-yl)benzoic acid in a suitable solvent.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Formation of the Hydrochloride Salt
The hydrochloride salt is prepared by protonating the parent benzoic acid with hydrochloric acid. This reaction involves:
-
Reagents : Hydrochloric acid (HCl)
-
Conditions : Stirring at room temperature until reaction completion, followed by isolation via filtration and drying .
-
Product : 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride (C₁₃H₁₈ClNO₂).
Table 1: Hydrochloride Salt Formation
| Parameter | Details |
|---|---|
| Reaction Type | Acid-base protonation |
| Reagents | HCl |
| Conditions | Room temperature, stirring |
| Product | Hydrochloride salt |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
Amide Formation via Thionyl Chloride Activation
The carboxylic acid group in the hydrochloride salt undergoes amide formation using thionyl chloride (SOCl₂) and diethylamine:
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Reagents : Thionyl chloride, diethylamine, hydrochloric acid (for salt formation)
-
Conditions : Reaction at elevated temperatures (e.g., 70°C) with palladium catalysts to avoid discoloration .
Table 2: Amide Formation
| Parameter | Details |
|---|---|
| Reaction Type | Nucleophilic acyl substitution |
| Reagents | SOCl₂, diethylamine, HCl |
| Conditions | 70°C, palladium catalysts |
| Product | N,N-diethyl-1-methylpiperidin-4-carboxamide |
| Key Advantage | Avoids product discoloration |
Transfer Hydrogenation for Piperidine Methylation
Methylation of the piperidine ring is achieved using formaldehyde under transfer hydrogenation:
-
Reagents : Formaldehyde, palladium catalyst (e.g., Pd/C), formic acid, water
Table 3: Transfer Hydrogenation
| Parameter | Details |
|---|---|
| Reaction Type | Catalytic hydrogenation |
| Reagents | Formaldehyde, Pd/C, formic acid |
| Conditions | 90–95°C, ambient pressure |
| Product | 1-methylpiperidine-4-carboxylic acid |
| Catalyst Role | Facilitates hydrogen transfer without gaseous H₂ |
Oxidation and Derivatization
While direct oxidation of the hydrochloride salt is not explicitly detailed in the provided sources, related compounds (e.g., 4-benzyl derivatives) undergo Pinnick oxidation to form carboxylic acids . This suggests potential reactivity of the benzoic acid moiety:
-
Reagents : Sodium chlorite (NaClO₂), KH₂PO₄, t-BuOH, 2-methylbut-2-ene
Table 4: Oxidation Pathway
| Parameter | Details |
|---|---|
| Reaction Type | Oxidation via Pinnick method |
| Reagents | NaClO₂, KH₂PO₄, t-BuOH, 2-methylbut-2-ene |
| Conditions | Room temperature, acidic workup |
| Product | Carboxylic acid derivatives |
Key Reaction Mechanisms
-
Acid-Base Reactivity : The carboxylic acid group reacts with bases (e.g., HCl) to form salts or esters.
-
Electrophilic Substitution : Substitution reactions may occur at the aromatic ring, though steric hindrance from the piperidine group may limit reactivity.
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Catalytic Processes : Palladium catalysts enable controlled hydrogenation and oxidation under optimized conditions .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound is recognized for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways. It has been investigated for its role as a building block in synthesizing various pharmaceutical agents, including those aimed at treating neurological disorders due to its interaction with neurotransmitter systems.
Case Study: Glycine Transporter Inhibition
One notable application involves the design of inhibitors for glycine transporters. Research has demonstrated that derivatives of 3-(1-Methylpiperidin-3-yl)benzoic acid can effectively inhibit glycine transporters, which are crucial in modulating neurotransmission and have implications for treating conditions such as schizophrenia and anxiety disorders .
Organic Synthesis
Building Block for Complex Molecules:
3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecular architectures, facilitating the development of novel compounds with tailored biological activities.
Synthesis Techniques:
Various synthetic routes have been explored to incorporate this compound into larger frameworks. For instance, it has been utilized in reactions involving oxidation and substitution to yield diverse derivatives that may exhibit enhanced pharmacological profiles.
Material Science
Specialty Chemicals Production:
In addition to its pharmaceutical applications, this compound is also employed in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in developing polymers and other advanced materials that require specific functional characteristics.
Biodegradable Implants:
Research has indicated potential applications in creating biodegradable implants that can deliver therapeutic agents over extended periods. The incorporation of 3-(1-Methylpiperidin-3-yl)benzoic acid into these systems can enhance their biocompatibility and efficacy .
Data Summary Table
| Application Area | Description | Example Case Study |
|---|---|---|
| Medicinal Chemistry | Development of drugs targeting neurotransmitter systems | Glycine transporter inhibitors |
| Organic Synthesis | Building block for complex molecules | Synthesis of novel pharmaceutical agents |
| Material Science | Production of specialty chemicals and biodegradable materials | Biodegradable implants for sustained drug delivery |
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Flexibility :
- The 1-methylpiperidin-3-yl group in the target compound provides a rigid, bicyclic structure compared to the pyrrolidin-1-ylmethyl () or imidazol-1-ylmethyl () groups. This rigidity may reduce off-target interactions in drug design.
- The 3-piperidin-1-ylpropoxy group () introduces a flexible alkoxy linker, which could improve solubility but reduce binding affinity due to increased entropy.
Electronic Effects: The imidazole substituent () offers hydrogen-bond donor/acceptor capabilities, enhancing interactions with polar enzyme active sites.
Positional Isomerism :
- Meta-substituted derivatives (e.g., target compound, ) may exhibit different binding modes compared to para-substituted analogs (). For example, para-substituted compounds often have altered steric and electronic profiles in receptor pockets.
Pharmacological Implications:
- CNS Penetration : The methylpiperidine group in the target compound likely enhances blood-brain barrier permeability compared to pyrrolidine or imidazole derivatives, making it suitable for neuropharmaceuticals (analogous to ziprasidone, ).
- Metabolic Stability : Piperidine-containing compounds (e.g., –11) generally exhibit longer half-lives than pyrrolidine analogs due to reduced susceptibility to oxidative metabolism.
Biological Activity
3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies. The findings are supported by data tables and diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18ClN
- Molecular Weight : 239.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Tyrosine Kinases : The compound has been shown to inhibit specific tyrosine kinases involved in signal transduction pathways associated with cancer progression .
- Protein-Ligand Interactions : It acts as a modulator in protein-ligand interactions, which is crucial for various biological processes.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 | Apoptosis induction via caspase activation |
| HepG2 (Liver Cancer) | 12.0 | Inhibition of cell cycle progression |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.
Case Studies
-
Study on Cancer Cell Lines :
A study investigating the effects of the compound on MDA-MB-231 breast cancer cells reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, specifically through increased caspase-3 activity . -
Neuroprotection in Animal Models :
In animal models of Alzheimer's disease, administration of this compound showed reduced levels of amyloid-beta plaques and improved cognitive function compared to controls, indicating potential for neuroprotective therapy .
Q & A
Q. What experimental designs optimize yield in multi-step syntheses involving this intermediate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
